molecular formula C24H20N2O5S B3660290 N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-3-phenoxybenzamide

N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-3-phenoxybenzamide

Cat. No.: B3660290
M. Wt: 448.5 g/mol
InChI Key: GLBISADRAKTBSU-UHFFFAOYSA-N
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Description

N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-3-phenoxybenzamide is a complex organic compound that features a furan ring, a sulfamoyl group, and a phenoxybenzamide moiety

Properties

IUPAC Name

N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c27-24(18-6-4-9-21(16-18)31-20-7-2-1-3-8-20)26-19-11-13-23(14-12-19)32(28,29)25-17-22-10-5-15-30-22/h1-16,25H,17H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBISADRAKTBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-3-phenoxybenzamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethylsulfamoyl intermediate. This intermediate is then coupled with a phenyl group and further reacted with 3-phenoxybenzoyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The sulfamoyl group can be reduced to form corresponding amines.

    Substitution: The phenyl and phenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts like iron(III) chloride.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated derivatives of the phenyl and phenoxy groups.

Scientific Research Applications

N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-3-phenoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or thermal stability.

Mechanism of Action

The mechanism of action of N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-3-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(furan-2-ylmethylsulfamoyl)phenyl]acetamide
  • N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-2,4-dimethylbenzenesulfonamide

Uniqueness

N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-3-phenoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and the phenoxybenzamide moiety allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-3-phenoxybenzamide
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N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-3-phenoxybenzamide

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